molecular formula C28H37N5O7 B092233 [Leu5]-Enkephalin CAS No. 58822-25-6

[Leu5]-Enkephalin

Cat. No.: B092233
CAS No.: 58822-25-6
M. Wt: 555.6 g/mol
InChI Key: URLZCHNOLZSCCA-VABKMULXSA-N
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Description

Leu-Enkephalin is an endogenous opioid peptide neurotransmitter with the amino acid sequence tyrosine-glycine-glycine-phenylalanine-leucine. It is naturally found in the brains of many animals, including humans. Leu-Enkephalin is one of the two forms of enkephalin, the other being met-enkephalin . It has agonistic actions at both the mu-opioid and delta-opioid receptors, with a significantly greater preference for the latter .

Mechanism of Action

Target of Action

Leucine enkephalin primarily targets the μ- and δ-opioid receptors, with a significantly greater preference for the δ-opioid receptor . These receptors are G-protein-coupled receptors located preferably in membrane rafts . The activation of these receptors leads to a variety of physiological effects, including pain relief and mood regulation .

Mode of Action

Leucine enkephalin interacts with its targets by binding to the opioid receptors. According to the membrane catalysis theory, opioid peptides like leucine enkephalin interact with the lipid phase of the membrane receptor surrounding to adopt a proper conformation for binding to their receptors . This interaction leads to changes in the surface characteristics and morphology of lipid monolayers .

Biochemical Pathways

The binding of leucine enkephalin to the opioid receptors triggers a series of biochemical reactions that lead to its physiological effects. The activation of these receptors can inhibit the release of substance P, a neuropeptide involved in transmitting pain signals . This process ultimately leads to a reduction in the sensation of pain .

Result of Action

The activation of the opioid receptors by leucine enkephalin leads to a variety of physiological effects. These include antinociceptive action, playing a role in the inflammatory and immune response, gastrointestinal physiology, learning and memory, emotional behaviors, and respiration .

Action Environment

The action, efficacy, and stability of leucine enkephalin can be influenced by various environmental factors. For instance, the presence of other amino acids can affect the fragmentation of leucine enkephalin . Moreover, the lipid composition of the membrane surrounding the receptors can also influence the interaction of leucine enkephalin with its targets .

Biochemical Analysis

Biochemical Properties

Leucine enkephalin interacts with various enzymes, proteins, and other biomolecules. It has been found to enhance the hepatic gene expression and activities of fatty acid synthesis enzymes . It also interacts with the GSK-3β/mTOR signaling pathway, which is involved in regulating lipid metabolism .

Cellular Effects

Leucine enkephalin has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to elevate mTOR and PPARγ gene expression, but inhibit GSK-3β and TSC2 expression in the zebrafish liver .

Molecular Mechanism

At the molecular level, Leucine enkephalin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It induces fatty acid synthesis and lipid deposition, and the GSK-3β/mTOR signaling may be involved in this regulatory process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Leucine enkephalin change over time. Zebrafish were exposed with different concentrations of Leucine enkephalin for four weeks, and the results demonstrated that Leucine enkephalin enhanced the hepatic gene expression and activities of fatty acid synthesis enzymes .

Dosage Effects in Animal Models

The effects of Leucine enkephalin vary with different dosages in animal models. For instance, in a study with zebrafish, different concentrations of Leucine enkephalin were found to enhance the hepatic gene expression and activities of fatty acid synthesis enzymes .

Metabolic Pathways

Leucine enkephalin is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels. For example, it has been found to enhance the hepatic gene expression and activities of fatty acid synthesis enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leu-Enkephalin can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods: In industrial settings, Leu-Enkephalin is often produced using recombinant DNA technology. This involves inserting the gene encoding Leu-Enkephalin into a suitable host organism, such as Escherichia coli, which then expresses the peptide .

Chemical Reactions Analysis

Types of Reactions: Leu-Enkephalin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Leu-Enkephalin is unique due to its high selectivity for delta-opioid receptors, which distinguishes it from other opioid peptides like met-enkephalin and beta-endorphin. This selectivity makes it a valuable tool for studying delta-opioid receptor functions and developing targeted therapies .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N5O7/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40)/t21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLZCHNOLZSCCA-VABKMULXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00905127
Record name N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enkephalin L
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58822-25-6, 59141-40-1, 14-18-6
Record name Enkephalin, leucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058822256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enkephalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059141401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.852
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEUCINE ENKEPHALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI01R707R6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Enkephalin L
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Immobilized leucine enkephalin (urea linkage) was degraded for two cycles of chemistry. The couplings were performed with ethoxycarbonyl isothiocyanate (instead of BITC) for 5 minutes at 60° C. Cleavages were effected by adding 10 μl of 10% tetra-N-butyl ammonium hydroxide in water containing 1 mg/ml DTT to the dry resin, and heating for 45 minutes at 60° C. Chromatograms are shown in FIGS. 6A and 6B. The cycles were assigned as leucine and phenylalan respectively. The assignments were confirmed by coinjection.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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